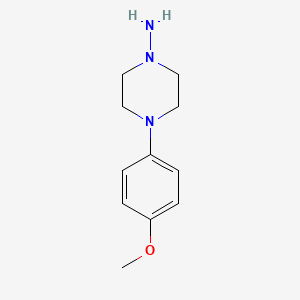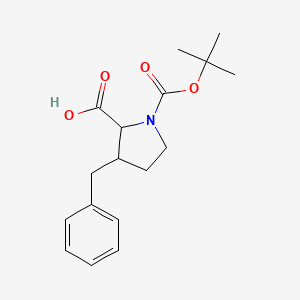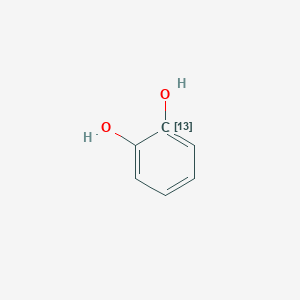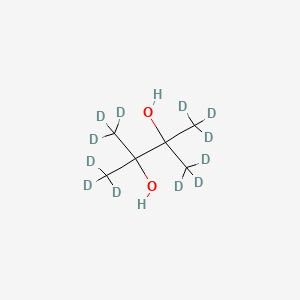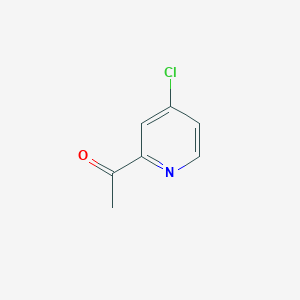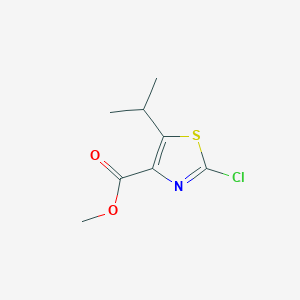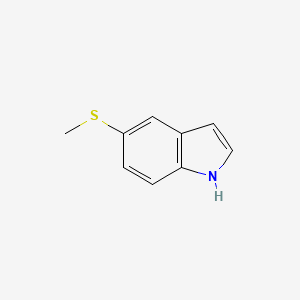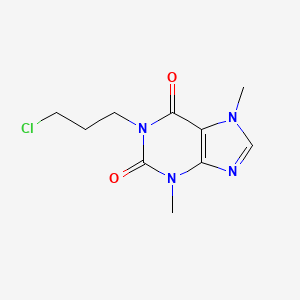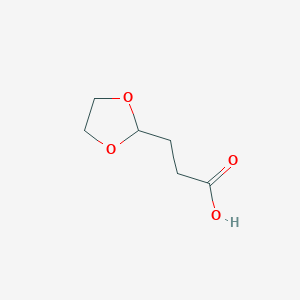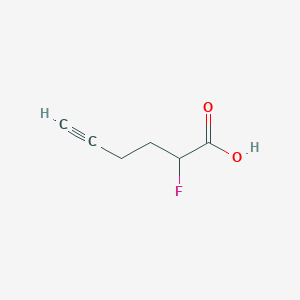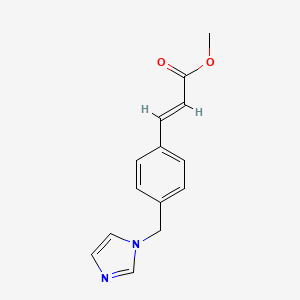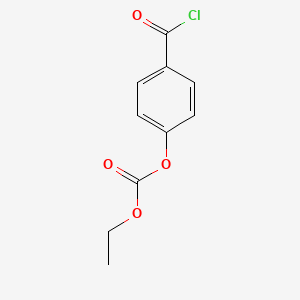
4-(Chlorocarbonyl)phenyl ethyl carbonate
Übersicht
Beschreibung
“4-(Chlorocarbonyl)phenyl ethyl carbonate” is a chemical compound with the molecular formula C10H9ClO4 and a molecular weight of 228.63 g/mol . It is commonly known as CEC and is a white crystalline powder. This compound is used as a monomer in the synthesis of polymers.
Synthesis Analysis
While specific synthesis methods for “4-(Chlorocarbonyl)phenyl ethyl carbonate” were not found, a related process involves the regioselective oxycarbonylation reaction with phenyl chloroformate at C6–OH, subsequent quantitative carbamoylation of C2–OH and C3–OH by isocyanates, and aminolysis of the reactive carbonate moieties .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Sciences
- Application : Phenol carbonate esters are used as prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce a drug.
- Method : A series of model phenol carbonate ester prodrugs encompassing derivatives with fatty acid-like structures were synthesized and their stability as a function of pH (range 0.4 – 12.5) at 37°C in aqueous buffer solutions was investigated .
- Results : The hydrolysis rates in aqueous solutions differed widely, depending on the selected pro-moieties (alkyl and aryl substituents). The observed reactivity differences could be rationalized by the inductive and steric properties of the substituent groups .
-
Catalysis
- Application : Enantioselective cleavage of the acyl moiety of a set of α-phenyl ethyl esters .
- Method : The deacylation is performed in organic solvent, in the presence of Na2CO3 in the first case, and by addition of a drop of phosphate buffer solution pH 7 in the second .
- Results : The results show the high efficiency of the deacylation in the presence of the sodium carbonate for the enzymatic resolution of all the esters .
-
Drug Development
- Application : Phenol carbonate esters are used in drug development as bioreversible derivatives .
- Method : A series of model phenol carbonate ester prodrugs encompassing derivatives with fatty acid-like structures were synthesized and their stability as a function of pH (range 0.4 – 12.5) at 37°C in aqueous buffer solutions was investigated .
- Results : The hydrolysis rates in aqueous solutions differed widely, depending on the selected pro-moieties (alkyl and aryl substituents). The observed reactivity differences could be rationalized by the inductive and steric properties of the substituent groups .
-
Catalysis
- Application : Palladium-catalyzed C–H functionalization of free carboxylic acids .
- Method : This process has drawn significant attention over the last few years due to the predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals .
- Results : The review aims to embrace all of the diverse aspects of carboxylic acids except additive and steric effects by concisely and systematically describing their versatile role in Pd-catalyzed proximal and distal C–H activation reactions that could be implemented in the pharmaceutical and agrochemical industries .
-
Organic Synthesis
- Application : Five-membered cyclic carbonates are used as building blocks for organic synthesis .
- Method : Five-membered cyclic carbonates can be obtained through the combination of CO2 with diols and epoxides . They are characterized by presenting a carbonyl group flanked by two oxygen atoms and may be linear or cyclic .
- Results : The application of cyclic carbonates in several important chemical transformations, such as decarboxylation, hydrogenation, and transesterification reactions, among others, has been demonstrated .
-
Materials Science
- Application : Cyclic carbonates are used in the preparation of materials such as urethanes, polyurethanes, and flame retardants .
- Method : The presence of cyclic carbonates in molecules with high biological potential is displayed, together with the importance of these compounds in the preparation of materials .
- Results : The use of cyclic carbonates in material elaboration has been emphasized, showing their versatility for applications in organic synthesis, pharmaceutical, and materials sciences .
Eigenschaften
IUPAC Name |
(4-carbonochloridoylphenyl) ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-2-14-10(13)15-8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKLCHCUARAYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521016 | |
| Record name | 4-(Chlorocarbonyl)phenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorocarbonyl)phenyl ethyl carbonate | |
CAS RN |
57045-26-8 | |
| Record name | 4-(Chlorocarbonyl)phenyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30521016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(carbonochloridoyl)phenyl ethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3]Dioxolo[4,5-g]cinnolin-4-ol](/img/structure/B1367308.png)
amine](/img/structure/B1367310.png)
